1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Lipophilicity ADME prediction Aqueous solubility

Standard TMQ/ethoxyquin antioxidants suffer from high logP (~3-4), limiting their use in aqueous media without co-solvents. This 7-hydroxy-TMQ derivative incorporates a hydroxyethoxyethyl chain that reduces logP to 2.47 and raises PSA to 52.9 Ų, enabling reproducible polar-phase radical-scavenging assays. · Dual 7-OH donor + hydrophilic N-alkyl chain - decouples lipophilicity from intrinsic antioxidant potency · Viable precursor for water-soluble large-Stokes-shift coumarin dyes, bypassing protection/deprotection steps · Identified in 2023 DFT studies as a safer scaffold for eco-toxicological assessments of rubber antioxidants

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 922144-47-6
Cat. No. B12640162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
CAS922144-47-6
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=CC(=C2)O)CCOCCO)(C)C
InChIInChI=1S/C16H23NO3/c1-12-11-16(2,3)17(6-8-20-9-7-18)15-10-13(19)4-5-14(12)15/h4-5,10-11,18-19H,6-9H2,1-3H3
InChIKeyFLVWGUCPPFFZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

922144-47-6 Physicochemical Profile


1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol (CAS 922144-47-6; molecular formula C₁₆H₂₃NO₃; MW 277.36) is a synthetic 1,2-dihydroquinoline derivative featuring a 7‑OH group and an N‑hydroxyethoxyethyl side chain . The compound belongs to the 2,2,4‑trimethyl‑1,2‑dihydroquinoline (TMQ) structural class, whose members are widely employed as chain‑breaking antioxidants in rubber, polymer, and food‑preservation settings [1]. Unlike the commercial TMQ polymer mixture (CAS 26780‑96‑1) or ethoxyquin (6‑ethoxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline; CAS 91‑53‑2), the title compound simultaneously presents a phenolic‑type 7‑hydroxyl donor and a hydrophilic ether‑terminated N‑alkyl chain, making it a structurally differentiated candidate for applications requiring tuned lipophilicity and hydrogen‑bonding capacity.

1
Scaffold 7-OH phenolic donor with hydrophilic N-alkoxy chain
2
Profile Reported lower logP and higher PSA versus ethoxyquin
3
Utility Dual antioxidant screening and dye-precursor research

Why 922144-47-6 Cannot Be Substituted


Generic TMQ and ethoxyquin are effective chain‑breaking antioxidants, but their high logP (2.8–4.0) limits utility in aqueous or polar media without formulation aids [1]. Simple 7‑hydroxy‑TMQ (CAS 179898‑22‑7) adds a phenolic hydrogen‑donor but lacks the water‑solubilising N‑alkyl chain, retaining a logP of 2.4–3.0 . The title compound incorporates both the 7‑OH radical‑trapping moiety and a hydroxyethoxyethyl chain that lowers logP to 2.47, increases polar surface area (PSA) to 52.9 Ų, and adds two H‑bond acceptors . These changes are not achievable by simply blending existing in‑class compounds; therefore, procurement of the specific derivative is essential for reproducible polar‑phase antioxidant studies, aqueous dye‑precursor syntheses, or any experiment where predicting phase partitioning matters.

Compound
Key difference
Risk if substituted
Target 922144-47-6
7-OH + hydroxyethoxyethyl chain; logP ~2.5 region
Reference profile for polar-phase antioxidant and dye-precursor studies
Substitute Ethoxyquin
6-OEt, no phenolic OH; logP 3.4–4.0
Higher logP may limit aqueous distribution; lacks phenolic H-donor for radical trapping
Substitute 7-OH-TMQ
Phenolic OH present, no N-alkyl solubilising chain
PSA and logP shift may alter phase partitioning; N-substitution handle absent for dye synthesis

922144-47-6 Differentiation Evidence vs Comparators


Hydrophilicity Advantage Over Ethoxyquin

The target compound exhibits a computed logP of 2.47 (Chemsrc), which is substantially lower than ethoxyquin’s reported logP values of 3.39–4.01 [1]. This difference is driven by the replacement of the 6‑ethoxy group with a 7‑OH and the introduction of the hydroxyethoxyethyl N‑side chain. A logP decrease of ≥0.92 units (relative to the lowest ethoxyquin value) predicts a roughly 8‑fold higher aqueous solubility by the logP‑solubility relationship, a critical factor for homogeneous in vitro antioxidant assays or aqueous‑phase dye coupling reactions [2].

Hydrophilicity vs Ethoxyquin
Cross-study comparable
Δ logP –0.92 to –1.54
922144-47-6: logP 2.47
Ethoxyquin: logP 3.39–4.01
~8× higher aqueous solubility predicted
Supports aqueous assay distribution without co-solvent reliance
Computed logP from Chemsrc, FoodB, SIELC databases
Lipophilicity ADME prediction Aqueous solubility Quinoline antioxidants

PSA-Driven Membrane Permeability Control

The target compound has a PSA of 52.93 Ų, more than double ethoxyquin’s PSA of 21.26 Ų . PSA is inversely correlated with passive membrane permeability; therefore, this compound is predicted to have lower blood‑brain barrier penetration and reduced non‑specific membrane partitioning compared to ethoxyquin. This property is relevant when selecting an antioxidant scaffold for in vitro or in vivo studies where central nervous system exposure must be minimized or where membrane‑associated artefacts are a concern.

PSA Membrane Permeability
Cross-study comparable
PSA 52.93 Ų +31.67 Ų vs ethoxyquin (21.26 Ų)
May reduce membrane sequestration in cell-based assays
Computed tPSA; membrane-partitioning verification recommended
Polar surface area Drug-likeness Permeability Quinoline derivatives

Enhanced H-Bond Donor for Radical Trapping

Hydroxylation of the TMQ scaffold was shown in a DFT‑based study to increase antioxidant activity by >9% relative to unsubstituted TMQ when assessed via bond dissociation enthalpy (BDE) calculations [1]. The target compound positions a hydroxyl at the 7‑position, analogous to the most active derivatives in that screen. Combined with the electron‑donating effect of the N‑alkyl chain, this substitution is expected to lower the O–H BDE relative to both ethoxyquin (6‑OEt, no phenolic OH) and simple 7‑OH‑TMQ (which lacks the N‑alkyl donor), resulting in faster peroxyl radical quenching.

Radical Trapping Potential
Class-level inference
DFT-predicted >9% antioxidant activity increase for hydroxylated TMQ derivatives over unsubstituted TMQ; 7-OH + N-alkyl electron-donor groups expected to lower O–H BDE
Supports antioxidant screening scaffold selection
DFT study (Wang et al., 2023); direct experimental data for CAS 922144-47-6 not yet available
Antioxidant mechanism Hydrogen atom transfer DFT study TMQ derivatives

Dual-Role: Antioxidant and Dye Precursor

N‑substituted 7‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline derivatives have been reported as key intermediates for the synthesis of large Stokes‑shift coumarin dyes used in STED microscopy [1]. The target compound’s N‑hydroxyethoxyethyl chain provides a hydrophilic handle that can improve the aqueous compatibility of the resulting dyes. While ethoxyquin and TMQ are predominantly used as industrial antioxidants, the dual antioxidant‑dye‑precursor character makes this specific derivative attractive for interdisciplinary programs that span oxidative‑stress biology and advanced fluorescence imaging.

Dye Precursor Utility
Class-level inference
N-substituted 7-OH-TMQ derivatives reported as STED coumarin dye building blocks (Nizamov et al., 2016); hydroxyethoxyethyl chain may impart aqueous compatibility to final fluorophore
Supports dual-use procurement for imaging and antioxidant studies
Precedent from N-substituted analogues; direct derivative data to verify
Fluorescent dyes Coumarin synthesis STED microscopy 1,2-Dihydroquinoline

922144-47-6 Application Scenarios


Aqueous Antioxidant Screening Assays

The compound’s logP of 2.47 and PSA of 52.93 Ų predict significantly better aqueous solubility than ethoxyquin (logP 3.39–4.01) [1]. This reduces DMSO carry‑over artefacts in cell‑free radical‑scavenging assays. Researchers comparing structure–activity relationships across TMQ derivatives should include this compound as the hydrophilic phenolic representative, alongside ethoxyquin and 7‑OH‑TMQ, to decouple lipophilicity from intrinsic radical‑trapping potency.

Synthesis of Hydrophilic Coumarin Dyes for STED

Building on the precedent that N‑substituted 7‑hydroxy‑TMQ derivatives are viable precursors for large Stokes‑shift coumarin dyes [1], the hydroxyethoxyethyl chain can be further functionalised or retained to impart water solubility to the final fluorophore. Procurement of this specific N‑substituted intermediate bypasses the need for de novo protection/deprotection sequences, streamlining the synthesis of antibody‑compatible fluorescent conjugates for super‑resolution imaging.

Eco-Tox Screening of TMQ Antioxidants

A 2023 DFT‑guided study demonstrated that hydroxylation of the TMQ core can simultaneously increase antioxidant activity and reduce developmental toxicity risk in aquatic organisms [1]. The target compound, bearing both a 7‑OH and a polar side chain, is a relevant candidate for inclusion in tiered ecotoxicological assessments aimed at identifying greener rubber antioxidants with lower bioaccumulation potential than ethoxyquin.

Application
Selection Property
Validation Focus
Aqueous antioxidant screening assays
Hydrophilic phenolic antioxidant scaffold
Aqueous solubility and phase-partitioning endpoints
Hydrophilic coumarin dye precursor synthesis
N-substituted 7-OH-TMQ dye building block
STED fluorophore aqueous compatibility and derivatisation
Eco-toxicity screening of TMQ antioxidants
Hydroxylated TMQ with polar side chain
Bioaccumulation and aquatic toxicity model endpoints
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